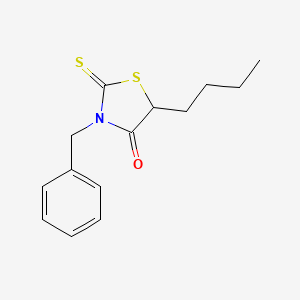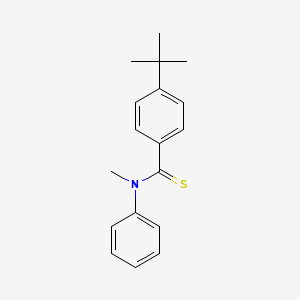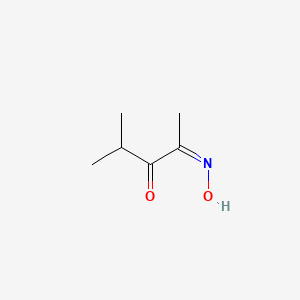
4-Methyl-2,3-pentanedione 2-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3-pentanedione 2-oxime is an organic compound with the molecular formula C6H11NO2. It is a derivative of 4-Methyl-2,3-pentanedione, where the oxime group replaces one of the carbonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2,3-pentanedione 2-oxime can be synthesized through the reaction of 4-Methyl-2,3-pentanedione with hydroxylamine hydrochloride (NH2OH·HCl) under acidic conditions . The reaction typically involves dissolving 4-Methyl-2,3-pentanedione in a suitable solvent, such as ethanol, and then adding hydroxylamine hydrochloride. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the oxime product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,3-pentanedione 2-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2,3-pentanedione 2-oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrile oxides and other derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and spectrophotometric determination of metal ions, such as nickel.
Mecanismo De Acción
The mechanism by which 4-Methyl-2,3-pentanedione 2-oxime exerts its effects involves the interaction of the oxime group with various molecular targets. For example, in its antimicrobial activity, the oxime group can form complexes with metal ions, disrupting essential biological processes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparación Con Compuestos Similares
4-Methyl-2,3-pentanedione 2-oxime can be compared with other similar compounds, such as:
2,4-Pentanedione: Another diketone that can form oximes and undergo similar reactions.
4-Methyl-2,3-pentanedione: The parent compound without the oxime group, which has different reactivity and applications.
2,3-Pentanedione: A simpler diketone with similar chemical properties but lacking the methyl group at the 4-position.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications, particularly in forming stable complexes with metal ions and its potential antimicrobial properties.
Propiedades
Número CAS |
13508-89-9 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-4-methylpentan-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3/b7-5- |
Clave InChI |
SNAKZQGNQQFDCV-ALCCZGGFSA-N |
SMILES isomérico |
CC(C)C(=O)/C(=N\O)/C |
SMILES canónico |
CC(C)C(=O)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



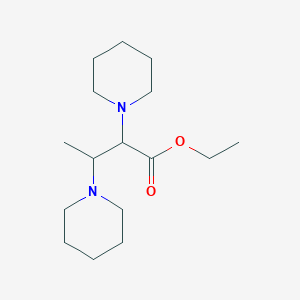

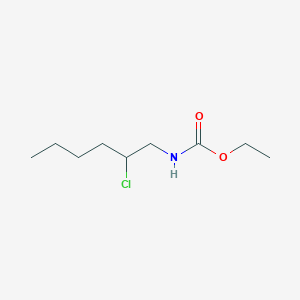


![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)


![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
